molecular formula C5Cl6N2 B6302289 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine CAS No. 26175-87-1

4,5,6-Trichloro-2-(trichloromethyl)pyrimidine

Cat. No.: B6302289
CAS No.: 26175-87-1
M. Wt: 300.8 g/mol
InChI Key: VCWDXJOLODFQDC-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-2-(trichloromethyl)pyrimidine is a chemical compound with the molecular formula C7H2Cl6N2. It is characterized by the presence of three chlorine atoms attached to the pyrimidine ring and a trichloromethyl group at the second position. This compound is widely used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine typically involves the reaction of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides in the presence of triethylamine, followed by treatment with phosphorus oxychloride (POCl3) . This method is a convenient two-step, one-pot synthesis that allows for the efficient preparation of this compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave techniques has also been explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trichloro-2-(trichloromethyl)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, cycloaddition, and oxidation-reduction reactions .

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base like triethylamine.

    Cycloaddition: This reaction involves the use of 1,3-diazabutadienes and acyl chlorides.

    Oxidation-Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for these reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

4,5,6-Trichloro-2-(trichloromethyl)pyrimidine is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a precursor for bioactive molecules.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5,6-Tetrachloropyrimidine
  • 3,5-Dichloro-4,6-dimethoxy-2-(trichloromethyl)pyridine (Penclomedine)
  • 2-(Trichloromethyl)pyrimidine derivatives

Uniqueness

4,5,6-Trichloro-2-(trichloromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trichloromethyl group at the second position and three chlorine atoms on the pyrimidine ring make it particularly reactive and versatile for various applications .

Properties

IUPAC Name

4,5,6-trichloro-2-(trichloromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl6N2/c6-1-2(7)12-4(5(9,10)11)13-3(1)8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWDXJOLODFQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)C(Cl)(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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